Anticonvulsant Potency (MES ED50): Direct Head-to-Head with N-(2-chloro-6-methylphenyl)-4-nitrobenzamide
In the maximal electroshock seizure (MES) test in mice dosed intraperitoneally, N-(2,6-dimethylphenyl)-4-nitrobenzamide achieved an ED50 of 31.8 µmol/kg, whereas the closest comparator N-(2-chloro-6-methylphenyl)-4-nitrobenzamide required 90.3 µmol/kg to achieve the same endpoint [1]. The target compound is thus 2.84-fold more potent on a molar basis in this specific model.
| Evidence Dimension | Median Effective Dose (ED50) in the MES test |
|---|---|
| Target Compound Data | 31.8 µmol/kg (i.p., mice) |
| Comparator Or Baseline | N-(2-chloro-6-methylphenyl)-4-nitrobenzamide: 90.3 µmol/kg (i.p., mice) |
| Quantified Difference | Target compound is 2.84-fold more potent (lower ED50) |
| Conditions | Maximal electroshock-induced seizure (MES) test; male NMRI mice; intraperitoneal administration 30 min before test; endpoint: tonic hindlimb extension abolition |
Why This Matters
For screening programs selecting a 4-nitrobenzamide lead for MES-type seizure models, the 2,6-dimethylphenyl substitution offers superior potency compared to the 2-chloro-6-methyl analog, allowing lower dosing for equivalent target engagement.
- [1] Bailleux, V., Vallee, L., Nuyts, J.-P., Hamoir, G., & Poupaert, J. H. (1995). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439–444. View Source
